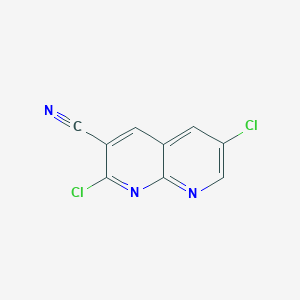

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile

Description

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile is a halogenated naphthyridine derivative characterized by a bicyclic aromatic framework with chlorine substituents at the 2- and 6-positions and a nitrile group at the 3-position. Naphthyridine-carbonitriles are notable for their bioactivity, particularly as antimicrobial and anticancer agents, with modifications to substituent positions significantly altering their physicochemical and biological properties .

Properties

IUPAC Name |

2,6-dichloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-7-2-5-1-6(3-12)8(11)14-9(5)13-4-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYJEGZQLWIEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244959 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-69-1 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with a suitable nitrile source can yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex fused-ring systems .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile has emerged as a promising candidate in the development of therapeutic agents. Its ability to inhibit specific enzymes and receptors positions it as a potential treatment for various diseases, including cancer and bacterial infections. For instance, it has been noted for its effectiveness against advanced gastrointestinal stromal tumors (GIST) that are resistant to other kinase inhibitors like sunitinib and imatinib .

Mechanism of Action

The compound interacts with biological targets through its functional groups, leading to modulation of critical biological pathways. This interaction profile is crucial for the design of new drugs aimed at treating complex diseases.

Materials Science

Light-Emitting Diodes (LEDs)

In materials science, this compound is utilized in the fabrication of light-emitting diodes. Its incorporation into LED structures enhances performance and efficiency due to its favorable electronic properties.

Dye-Sensitized Solar Cells

The compound also finds application in renewable energy technologies, particularly in dye-sensitized solar cells (DSSCs). Here, it acts as a dye that improves the efficiency of solar energy conversion.

Analytical Chemistry

Molecular Sensors

In analytical chemistry, this compound is employed in the design of molecular sensors. These sensors benefit from the compound's ability to enhance sensitivity and selectivity for detecting various analytes.

Supramolecular Chemistry

Host-Guest Systems

The compound plays a role in supramolecular chemistry by participating in self-assembly processes within host-guest systems. This application enhances the functionality and performance of these systems by enabling selective binding interactions.

Case Studies

Several studies have highlighted the applications of this compound:

- Cancer Treatment : Research has demonstrated its efficacy as an inhibitor of specific kinases involved in cancer progression.

- Sensor Development : A study showed how incorporating this compound into sensor designs significantly improved detection limits for environmental pollutants.

These case studies illustrate the compound's versatility across different scientific domains.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of 2,6-dichloro-1,8-naphthyridine-3-carbonitrile, highlighting variations in halogen positions, ring numbering, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Purity (%) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | 305371-45-3 | C₉H₃Cl₂N₃ | 95 | 239.05 | Chlorines at 4,6; nitrile at 3 |

| 5,7-Dichloro-1,6-naphthyridine | 337958-60-8 | C₈H₃Cl₂N₂ | 97 | 213.03 | Chlorines at 5,7; unsubstituted nitrile |

| 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile | 1234616-32-0 | C₉H₃Cl₂N₃ | 95 | 239.05 | Chlorines at 4,7; nitrile at 3 |

| 5,6-Dichloronicotinonitrile | 65189-15-3 | C₆HCl₂N₂ | 97 | 173.99 | Dichloropyridine backbone |

Key Observations :

- Positional isomerism significantly impacts polarity and bioactivity. For example, 4,6-dichloro-1,7-naphthyridine-3-carbonitrile has higher polarity than 5,7-dichloro-1,6-naphthyridine due to the nitrile group and chlorine arrangement, influencing solubility and receptor binding .

- Molecular weight variations (173.99–239.05 g/mol) correlate with differences in pharmacokinetic properties, such as membrane permeability .

Antimicrobial Activity

- Anti-tuberculosis (Anti-TB) : 1,8-Naphthyridine-3-carbonitrile derivatives, such as ANC-1–14, exhibit MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv. Chlorine substituents enhance potency by improving target (e.g., DNA gyrase) binding .

- Anticancer : Analogues like 4-(4-chlorophenyl)-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles demonstrate cytotoxicity against breast cancer cell lines (IC₅₀: 8–15 µM) via apoptosis induction .

Neuropharmacological Activity

- Antidepressant Effects : 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) shows dose-dependent immobility reduction in rodent models (e.g., forced swim test) at 10–20 mg/kg, comparable to fluoxetine. Its log P (~2.5) and pA₂ (~8.3) suggest optimal blood-brain barrier penetration .

Biological Activity

2,6-Dichloro-1,8-naphthyridine-3-carbonitrile is a compound that belongs to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₉H₃Cl₂N₃

- Melting Point: 290–300 °C

- CAS Number: 1330583-69-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to possess:

- Antimicrobial Properties: It inhibits bacterial enzymes, disrupting their normal function and leading to antimicrobial effects.

- Anticancer Activity: Research indicates that derivatives of naphthyridines can induce apoptosis in cancer cells and inhibit key proteins involved in tumor progression .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound enhances the efficacy of fluoroquinolone antibiotics against multi-resistant strains .

Anticancer Potential

Research highlights the anticancer potential of naphthyridine derivatives, including:

- Mechanisms: Induction of apoptosis and cell cycle arrest through various pathways such as topoisomerase inhibition and DNA intercalation .

- Case Studies: A study reported that certain derivatives showed cytotoxicity comparable to doxorubicin against prostate and breast cancer cell lines .

Other Biological Activities

The broader class of 1,8-naphthyridine compounds has been associated with several other biological activities:

- Anti-inflammatory

- Analgesic

- Antiviral

- Neurological Applications : Potential benefits in treating conditions like Alzheimer's disease and multiple sclerosis .

Research Findings

Q & A

Q. What are the common synthetic routes for 2,6-dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives?

The compound is typically synthesized via multi-step protocols involving molecular hybridization. Key steps include:

- Chlorination using POCl₃ and N,N-dimethylaniline at 120°C for 6 hours to introduce chlorine substituents .

- Piperazine coupling via nucleophilic substitution with N-Boc-piperazine in DMF at 120°C, followed by deprotection with HCl .

- Amide bond formation using substituted anilines, Na₂CO₃, and KI in DMF under reflux . Structural confirmation is achieved via ¹H/¹³C NMR, LCMS, and elemental analysis, with single-crystal X-ray diffraction (e.g., ANA-5) validating key intermediates .

Q. How is the anti-mycobacterial activity of this compound derivatives assessed?

Activity against Mycobacterium tuberculosis H37Rv is evaluated using the Microplate Alamar Blue Assay (MABA). Key metrics include:

- Minimum Inhibitory Concentration (MIC): Compounds like ANA-12 show MIC = 6.25 µg/mL, comparable to first-line drugs .

- Selectivity Index (SI): Calculated as SI = IC₅₀ (HEK cells)/MIC. Compounds with MIC >12.5 µg/mL undergo cytotoxicity testing, showing SI >11, indicating low toxicity .

Q. What methods are used to evaluate toxicity and selectivity of these compounds?

- Cytotoxicity: HEK-293 cells are treated with compounds (MIC >12.5 µg/mL) for 24–48 hours, followed by MTT assays to measure cell viability .

- In silico ADMET predictions: Tools like SwissADME predict solubility, permeability, and metabolic stability. For example, ANA-12 exhibits favorable Lipinski parameters (MW <500, logP <5) .

Advanced Research Questions

Q. How do structural modifications influence anti-TB activity in this compound class?

Structure-Activity Relationship (SAR) insights:

- Piperazine substituents: Derivatives with 5-nitrofuran-2-carbonyl (e.g., ANA-12) enhance MIC values (6.25 µg/mL) via hydrogen bonding with InhA’s TYR-158 .

- Halogenation: 2,6-Dichloro groups improve target binding through hydrophobic interactions, while bromine (ANC-7) increases steric bulk, reducing activity (MIC = 50 µg/mL) .

- Benzamide hybrids: Compounds like ANC-13 (MIC = 12.5 µg/mL) leverage amide bonds for improved solubility and hydrogen bonding .

Q. What molecular targets and binding mechanisms are proposed for these compounds?

- Primary target: Enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis. Molecular docking (PDB: 4TZK) reveals:

- ANA-12 binds to InhA’s active site with a docking score of −8.424 kcal/mol, forming salt bridges with LYS-165 (4.53 Å) and halogen bonds with GLY-104 .

- Validation via RMSD (<0.4 Å) confirms docking reliability .

Q. How are ADME properties optimized for in vivo translation?

- Solubility: Introduction of polar groups (e.g., nitriles) enhances aqueous solubility. ANA-12’s logP = 2.1 aligns with optimal pharmacokinetics .

- Metabolic stability: Piperazine moieties reduce CYP450-mediated oxidation, extending half-life .

- Blood-brain barrier (BBB) permeability: Predicted BBB scores <0.1 indicate limited CNS penetration, minimizing neurotoxicity .

Q. What crystallographic data supports the structural design of these derivatives?

- Single-crystal analysis: ANA-5 (C18H14N6O4) crystallizes in a monoclinic system (space group P2₁/c), with bond angles and distances confirming planar naphthyridine and nitrile geometries .

- IR and NMR correlations: Amide carbonyl stretches (1682–1694 cm⁻¹) and nitrile peaks (2220 cm⁻¹) validate functional groups .

Q. What experimental challenges arise in optimizing these compounds?

- Synthetic yield: Multi-step reactions (e.g., ANC-7 synthesis) yield 65–75%, requiring iterative optimization of solvent (DMF vs. DCM) and catalysts (KI) .

- Bioactivity vs. toxicity: Balancing MIC reductions (e.g., ANA-12) with HEK cell IC₅₀ (>70 µg/mL) demands precise substituent tuning .

- Scale-up limitations: Hygroscopic intermediates (e.g., ANI-1) require anhydrous conditions, complicating large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.